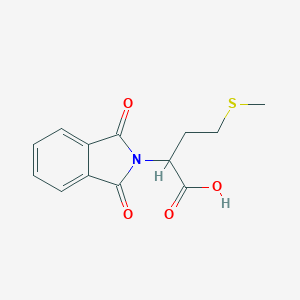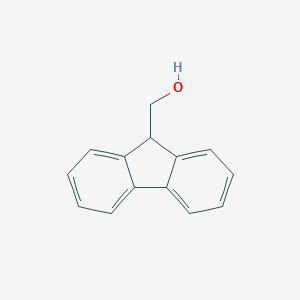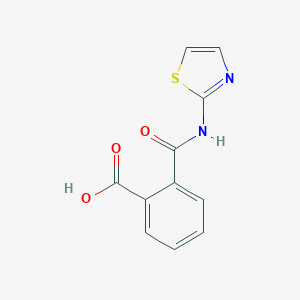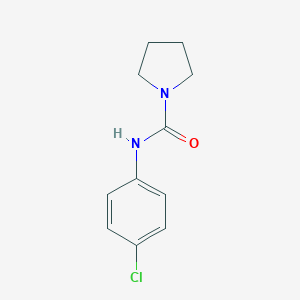
N-(4-chlorophenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mecanismo De Acción
N-(4-chlorophenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and blocking the influx of calcium ions into the cell. This inhibition of the NMDA receptor has been shown to have neuroprotective effects in various models of brain injury and disease.
Efectos Bioquímicos Y Fisiológicos
The blockade of the NMDA receptor by N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glutamate release, reduce oxidative stress, and inhibit apoptosis in various models of brain injury and disease. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is a well-established and reliable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions. However, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is limited by its selectivity for the NMDA receptor, and it may not be effective in models where other receptors are involved.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in psychiatric disorders, such as depression and schizophrenia. Additionally, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in combination with other drugs may have synergistic effects and could lead to new therapeutic approaches for brain injury and disease.
Conclusion:
In conclusion, N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions.
Métodos De Síntesis
N-(4-chlorophenyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with pyrrolidine, followed by the conversion of the resulting intermediate to N-(4-chlorophenyl)pyrrolidine-1-carboxamide. The synthesis of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in models of stroke, epilepsy, and neuropathic pain. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been used to study the mechanisms of synaptic plasticity and learning and memory processes in the brain.
Propiedades
Número CAS |
35640-09-6 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
Fórmula molecular |
C11H13ClN2O |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Clave InChI |
RTBUUFKTGZOHCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl |
Otros números CAS |
35640-09-6 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



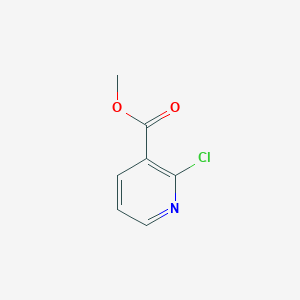
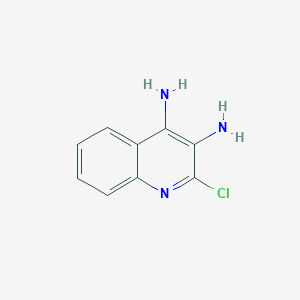
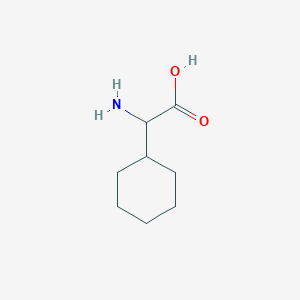
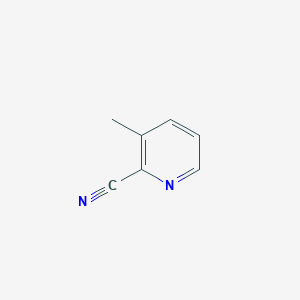
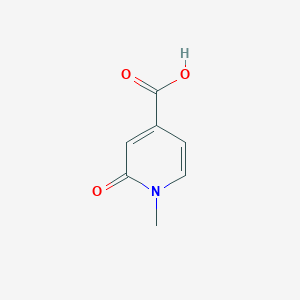
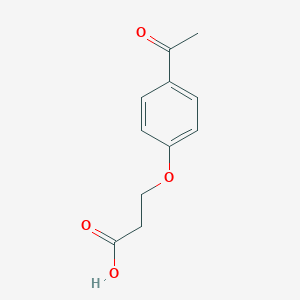
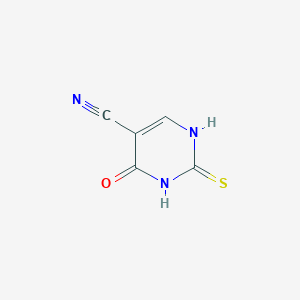
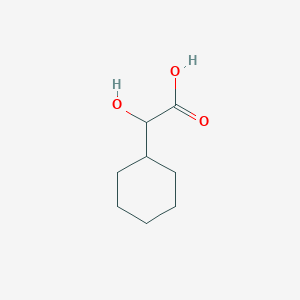
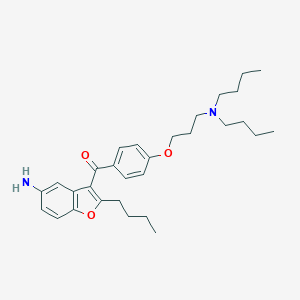
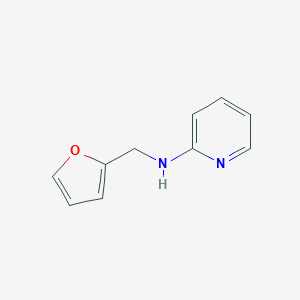
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
